molecular formula C17H21NO4 B3284509 tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate CAS No. 786647-50-5

tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B3284509
CAS No.: 786647-50-5
M. Wt: 303.35 g/mol
InChI Key: ABWFGJWIRFPJSB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS: 172226-77-6) is an indole derivative featuring a tert-butyl carbamate group at position 1 and a 2-ethoxy-2-oxoethyl substituent at position 3 of the indole ring. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . This compound is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules and heterocyclic frameworks. The tert-butyl group enhances steric protection during synthetic transformations, while the ethoxy-oxoethyl moiety provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-5-21-15(19)10-12-11-18(16(20)22-17(2,3)4)14-9-7-6-8-13(12)14/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWFGJWIRFPJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654849
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786647-50-5
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole, tert-butyl bromoacetate, and ethyl oxalyl chloride.

    Formation of Intermediate: The indole is first reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Esterification: The intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a catalyst, such as triethylamine, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its potential to modulate immune responses, particularly through the inhibition of interleukin-4 (IL-4) gene expression. IL-4 is a crucial cytokine involved in the differentiation of T helper cells, which play a significant role in allergic responses and asthma. By inhibiting IL-4 production, tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate could serve as a therapeutic agent for treating allergic conditions and autoimmune diseases .

Prodrug Development:
The compound can also be explored as a prodrug. Prodrugs are chemically modified drugs that become active only after metabolic conversion. The ester form of this indole derivative may enhance solubility and bioavailability compared to its parent compound, making it a candidate for further development in drug formulation .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including condensation and coupling reactions, to form more complex structures. This capability makes it valuable in the synthesis of indole-based pharmaceuticals and natural products .

Synthesis of Indole Derivatives:
The compound is part of a broader class of indole derivatives that are prevalent in many natural products and synthetic compounds. Researchers have developed methods to synthesize these derivatives efficiently, highlighting the importance of indoles in medicinal chemistry due to their diverse biological activities .

Case Study 1: Immune Modulation

In a study exploring the effects of various indole derivatives on immune modulation, this compound was shown to significantly reduce IL-4 levels in vitro. This finding suggests its potential application as an anti-inflammatory agent .

Case Study 2: Synthesis Methodology

A research paper detailed an efficient synthetic route for preparing this indole derivative from simpler precursors. The methodology involved multiple reaction steps, showcasing its utility in synthesizing complex molecules from readily available starting materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate (CAS: 370562-34-8)

  • Molecular Formula: C₁₆H₁₉NO₄
  • Molecular Weight : 289.3 g/mol
  • Key Differences : Replaces the ethoxy group with a methoxy substituent, reducing steric bulk and molecular weight.
  • Applications : Used in similar synthetic pathways but may exhibit altered solubility and reactivity due to the shorter alkyl chain .

tert-Butyl 3-(2-(ethoxycarbonyl)allyl)-1H-indole-1-carboxylate (CAS: 645396–50–5)

  • Synthesis: Prepared via a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and a bromomethylindole precursor, yielding 78% isolated product .
  • Physical Properties : Higher polarity (Rf = 0.37 in hexanes/CH₂Cl₂) compared to the target compound .

tert-Butyl 3-((2S)-3-(((10S)-13-((S)-1-(tert-butoxy)ethyl)...)-1H-indole-1-carboxylate (Compound 45)

  • Molecular Weight : ~800 g/mol (estimated from structure in ).
  • Key Differences : Incorporates a complex peptide-like side chain, enabling applications in targeted drug delivery or radiopharmaceuticals .

tert-Butyl 6-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (Compound 9c)

  • Synthesis : Derived from bromoindole precursors via nitrovinyl addition, with IR and NMR data confirming structure .
  • Key Differences : The nitrovinyl group enhances electrophilicity, making it suitable for nucleophilic addition reactions .

Biological Activity

Overview

tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole derivative class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.

The synthesis of this compound typically involves several steps:

  • Starting Materials: Indole, tert-butyl bromoacetate, and ethyl oxalyl chloride.
  • Formation of Intermediate: Reaction of indole with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form an intermediate.
  • Esterification: The intermediate undergoes esterification with ethyl oxalyl chloride using a catalyst (e.g., triethylamine) to yield the final product.

The molecular formula is C17H21NO4C_{17}H_{21}NO_{4} with a molecular weight of 303.35 g/mol .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Interaction: It may inhibit or activate enzymes involved in critical biological processes.
  • Receptor Modulation: The compound could interact with cellular receptors, influencing signal transduction pathways.
  • Gene Expression Alteration: It may affect the expression of genes involved in inflammation, cell proliferation, and apoptosis .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. They may induce apoptosis in cancer cells through multiple pathways:

  • Cell Cycle Arrest: Inducing G0/G1 phase arrest in cancer cells.
  • Apoptotic Pathways Activation: Increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines: It may reduce the production of cytokines such as TNF-alpha and IL-6.
  • Reduction of Inflammatory Markers: Studies suggest a decrease in markers like COX-2 and iNOS upon treatment with this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylateIndole derivativeAnticancer, anti-inflammatory
tert-butyl 3-(2-(4-fluorophenyl)-2-oxoethyl)-1H-indole-1-carboxylateIndole derivative with fluorine substitutionPotentially enhanced anticancer activity
tert-butyl 3-(2-pyridyl)-1H-indole-1-carboxylateIndole derivative with pyridine ringDifferent receptor modulation profile

This table illustrates that while these compounds share structural similarities, their biological activities can differ significantly based on minor modifications to their chemical structure .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of indole derivatives:

  • In Vitro Studies: Research demonstrated that treatment with this compound resulted in significant inhibition of cancer cell proliferation in various cell lines (e.g., breast and colon cancer).
  • Animal Models: In vivo studies showed that administering this compound led to reduced tumor growth rates and improved survival rates in murine models of cancer .
  • Mechanistic Insights: Further investigations revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Start with commercially available indole derivatives (e.g., 4-bromo-1H-indole) and employ sequential functionalization. For example:

  • Step 1 : Introduce the ethoxy-oxoethyl group via alkylation using ethyl bromoacetate under basic conditions (K₂CO₃/DMF, 60°C, 12 h) .
  • Step 2 : Protect the indole nitrogen with tert-butyl carbamate (Boc) using Boc anhydride and DMAP in THF .
    • Key Parameters :
ParameterOptimal ConditionImpact on Yield
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity
Temperature60–80°CHigher temperatures accelerate alkylation but may degrade Boc groups
CatalystsDMAP for Boc protectionReduces side reactions (e.g., hydrolysis)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key peaks include:

  • δ 1.44 ppm (s, 9H) : tert-butyl group .
  • δ 4.20–4.30 ppm (q, 2H) : Ethoxy group from the ester .
  • δ 7.20–7.80 ppm (m, 4H) : Aromatic indole protons .
    • Mass Spectrometry : Look for [M+H]+ at m/z 320.3 (calculated) with fragmentation patterns confirming ester and Boc groups .
    • X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms bond lengths (e.g., C=O at 1.21 Å) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOEs or coupling constants) be resolved during structural elucidation?

  • Cross-Validation : Combine multiple techniques:

  • Variable Temperature NMR : Differentiates dynamic effects (e.g., rotameric equilibria of the ethoxy group) from static structural issues .
  • DFT Calculations : Compare experimental 13C shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G*) to validate proposed conformers .
    • Case Study : In a related indole-Boc derivative, conflicting NOEs were resolved by X-ray analysis, revealing a twisted conformation of the ethoxy-oxoethyl side chain .

Q. What strategies address low stereochemical purity in derivatives of this compound?

  • Chiral Resolution : Use HPLC with a Chiralpak AD-H column (hexane:IPA = 90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., L-proline) during alkylation to induce enantioselectivity .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired stereoisomers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Software : Use Schrödinger’s Jaguar to calculate Fukui indices and identify electrophilic centers (e.g., C3 of indole) .
  • Reactivity Trends :

  • The ethoxy-oxoethyl group reduces electron density at C3, making it less reactive toward electrophiles but more prone to nucleophilic attack at the ester carbonyl .
    • Case Study : MD simulations (AMBER) showed that Boc protection stabilizes the indole ring, reducing π-π stacking interactions in solution .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Flash Chromatography : Use a gradient of 5–20% ethyl acetate in hexane to separate Boc-protected products from unreacted starting materials .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals (purity >98% by HPLC) .
  • Challenges : The ethoxy-oxoethyl group’s polarity complicates silica gel retention; pre-adsorption onto Celite improves separation .

Q. How can researchers validate the biological activity of this compound in target-based assays (e.g., kinase inhibition)?

  • Assay Design :

  • Kinase Profiling : Use ADP-Glo™ assays (Promega) to screen against a panel of 50 kinases at 10 µM .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24 h exposure (HEK293 cells) .
    • Positive Controls : Compare with known indole-based inhibitors (e.g., staurosporine) to benchmark activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental 13C NMR shifts?

  • Common Pitfalls :

  • Solvent Effects : DMSO-d6 vs. CDCl3 can shift carbonyl carbons by 1–3 ppm .
  • Conformational Flexibility : Rotamers of the ethoxy group cause averaging (e.g., δ 165.2 ppm for COOEt in DMSO vs. 166.5 ppm in CDCl3) .
    • Solution : Perform NMR in multiple solvents and compare with solid-state (X-ray) data to identify dominant conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
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tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

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